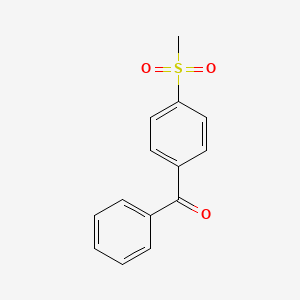

(4-Methanesulfonylphenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUAEWZXTZYIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270110 | |

| Record name | [4-(Methylsulfonyl)phenyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21205-06-1 | |

| Record name | [4-(Methylsulfonyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21205-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfonyl)phenyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)(phenyl)methanone typically involves the reaction of 4-methanesulfonylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated and nitrated products.

Scientific Research Applications

(4-Methanesulfonylphenyl)(phenyl)methanone has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme activity, protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic effects of substituents on the phenyl rings significantly modulate the reactivity and applications of diarylketones. For example:

- Electron-Withdrawing Groups (EWGs): (4-Nitrophenyl)(phenyl)methanone exhibits enhanced electrophilicity compared to (4-Methanesulfonylphenyl)(phenyl)methanone due to the stronger electron-withdrawing nature of the nitro (-NO₂) group. This property is exploited in calcium channel blockers, where nitrophenyl derivatives (e.g., compound 8c) demonstrate higher potency than methylsulfonyl analogs . (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone (CAS 65786-46-1) combines halogen and alkyl substituents, balancing lipophilicity and steric bulk for applications in agrochemicals .

- Electron-Donating Groups (EDGs): (4-Methoxyphenyl)(2-methylphenyl)methanone features a methoxy (-OMe) group, which increases electron density on the aromatic ring, reducing carbonyl reactivity. This compound exhibits a dihedral angle of 56.34° between the two phenyl rings, influencing its crystallinity and solubility .

Physicochemical Properties

Thermal Stability and Phase Behavior

- (4-Methylphenyl)(phenyl)methanone exhibits a boiling point of 465 K and a vaporization enthalpy of 72.0 kJ/mol, as determined by gas chromatography and thermochemical analyses .

- (4-Hydroxyphenyl)(4-methylphenyl)methanone (CAS 134-92-9) demonstrates thermal stability up to 358°C, critical for its use in thermally activated delayed fluorescence (TADF) materials .

Solubility and Lipophilicity

- The methanesulfonyl group in this compound improves aqueous solubility compared to non-polar analogs like (4-methylpiperazin-1-yl)(phenyl)methanone .

- Lipophilicity (logP) values for diarylketones vary widely: Compound 9c (calcium channel blocker): logP = 3.2 (4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone: logP = 4.1 (predicted)

Medicinal Chemistry

- Antimicrobial Activity: (2-Butyl-5-amino-3-benzofuranyl)-4-methoxyphenyl methanone amino acids (e.g., DBMY-3) show potent activity against S. aureus and E. coli, with MIC values < 10 µg/mL .

- Anti-Inflammatory Agents: Derivatives of 4-amino-3-(1H-indol-1-yl)phenylmethanone exhibit COX-2 inhibition (IC₅₀ = 0.8 µM) and low toxicity (LD₅₀ > 500 mg/kg) .

Materials Science

- TADF Materials: Anthracen-9-yl(4-(diphenylamino)phenyl)methanone (AnMDPA) achieves a singlet-triplet energy gap (ΔEₛₜ) of 0.08 eV, enabling efficient reverse intersystem crossing in OLEDs .

- Corrosion Inhibition: (2-(4-Methoxyphenyl)-1H-benzimidazol-1-yl)(phenyl)methanone (P4) inhibits steel corrosion in 5 M HCl with 92% efficiency at 1 mM concentration .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Application | Key Property/Activity | Reference |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₂O₃S | 4-SO₂Me, Ph | Drug intermediates | Enhanced electrophilicity | |

| (4-Nitrophenyl)(phenyl)methanone | C₁₃H₉NO₃ | 4-NO₂, Ph | Calcium channel blockers | IC₅₀ = 0.12 µM (L-type Ca²⁺) | |

| (4-Methoxyphenyl)(2-methylphenyl)methanone | C₁₅H₁₄O₂ | 4-OMe, 2-Me | Crystallography studies | Dihedral angle = 56.34° | |

| 4-(3-Piperidinyloxy)phenylmethanone | C₁₈H₁₇ClNO₂ | 4-Cl, 3-piperidinyloxy | Antifungal agents | Ergosterol inhibition (MIC = 8 µg/mL) |

Biological Activity

The compound (4-Methanesulfonylphenyl)(phenyl)methanone , also known by its CAS number 21205-06-1, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The structure of this compound consists of a methanesulfonyl group attached to a phenyl ring, which is further connected to another phenyl group through a ketone linkage. The presence of the methanesulfonyl group may influence the compound's reactivity and biological interactions.

Key Features

- Molecular Formula : C13H12O3S

- Molecular Weight : 252.30 g/mol

- Functional Groups : Ketone, sulfonyl

Anticancer Potential

Research into similar compounds has indicated that derivatives with methanesulfonyl groups may exhibit anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis. The potential mechanism involves the inhibition of COX-2, leading to reduced inflammation and cancer cell proliferation .

Study 1: Antitumor Activity of Sulfonamide Derivatives

A study published in Cancer Letters investigated the antitumor activity of sulfonamide derivatives, including those with structures similar to this compound. The findings suggested that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways .

Study 2: COX-2 Inhibition and Cancer Risk Reduction

Epidemiological studies have linked COX-2 inhibitors to reduced risks of colorectal and breast cancers. While this compound has not been directly studied in this context, its structural analogs have shown promise in this area, suggesting a potential avenue for future research.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Chlorophenylmethanone | Moderate anticancer effects | COX inhibition |

| 4-Fluorophenylmethanone | Antimicrobial properties | Enzyme inhibition |

| 4-Methylsulfonylphenylmethanone | Potential anti-inflammatory | Receptor interaction |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-Methanesulfonylphenyl)(phenyl)methanone?

- Answer : The compound can be synthesized via Friedel-Crafts acylation using benzenesulfonyl chloride derivatives or transition metal-catalyzed cross-coupling of thioesters (e.g., Pd/Cu systems). For example, aryl thioesters react with arylboronic acids under aerobic conditions to form ketones, as demonstrated in analogous methanone syntheses . Key steps include optimizing catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent systems (e.g., DMF/H₂O). Post-synthesis purification often involves column chromatography and recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .

- NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms carbonyl (δ ~190–210 ppm) and sulfonyl-linked carbons. DEPT-135 can differentiate CH₃ groups in the methanesulfonyl moiety .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 290.05 for C₁₄H₁₂O₃S) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. Consult SDS for toxicity data (e.g., acute oral LD₅₀ in rodents) and emergency measures (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.

- Temperature Gradients : Perform reactions at 80–120°C to balance kinetic vs. thermodynamic control.

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to measure precise melting points and detect polymorphs .

- Spectral Calibration : Cross-validate NMR/IR data with certified reference standards (e.g., NIST’s benzophenone derivatives) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substituent positioning .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Answer :

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict sites for nucleophilic attack (e.g., carbonyl carbon).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .

- Transition State Analysis : Identify energy barriers for intermediates using QM/MM methods .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Q. How does the methanesulfonyl group influence electronic properties and intermolecular interactions?

- Answer :

- Electron-Withdrawing Effects : The -SO₂CH₃ group reduces electron density on the aromatic ring, quantified via Hammett constants (σₚ ≈ 0.72) .

- Hydrogen Bonding : Sulfonyl oxygen acts as a hydrogen bond acceptor, enhancing crystal packing (verified by XRD) .

- Solubility : Polar sulfonyl group improves aqueous solubility compared to methyl or halide substituents .

Methodological Notes

- Data Sources : Prioritize NIST thermochemical data and peer-reviewed synthesis protocols .

- Contradictions : Address variability in melting points (e.g., Tfus = 327 K ±4 K ) through rigorous purity controls.

- Advanced Tools : Combine experimental data (e.g., HRMS) with computational models (DFT) for mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.